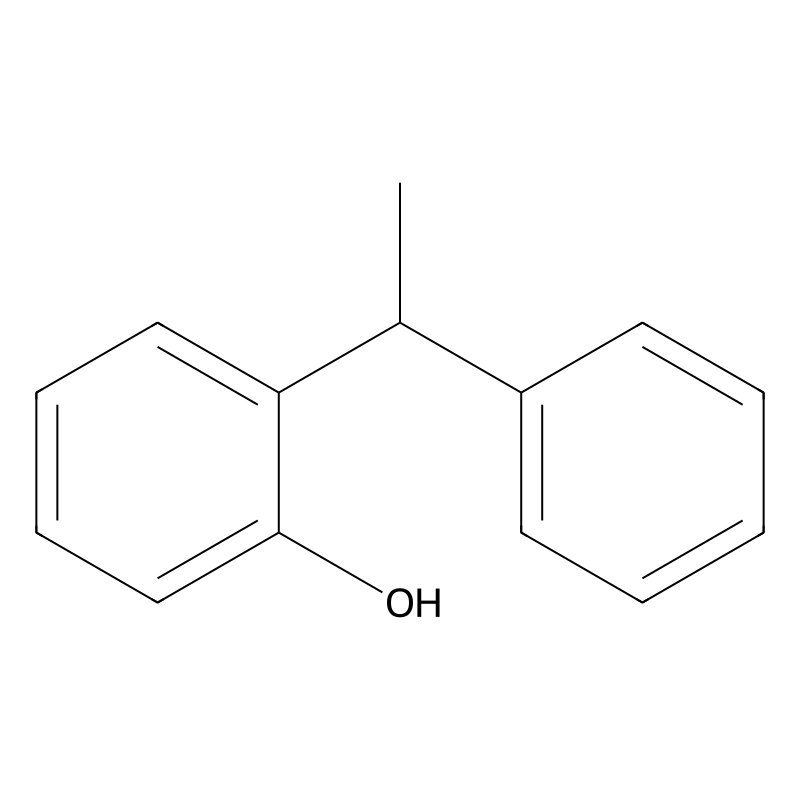

2-(1-Phenylethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Potential Biological Activities:

Several studies have investigated the potential biological activities of 2-(1-phenylethyl)phenol.

- Antioxidant properties: Research suggests that 2-(1-phenylethyl)phenol might exhibit antioxidant activity, potentially due to the presence of the hydroxyl group in its structure. Studies have evaluated its free radical scavenging activity and its ability to inhibit lipid peroxidation [, ].

- Antimicrobial activity: Some studies have explored the potential antimicrobial properties of 2-(1-phenylethyl)phenol against various bacteria and fungi. The results suggest moderate activity against some strains, but further research is needed to understand its efficacy and mechanism of action [, ].

- Other potential activities: Limited research has also explored the potential anti-inflammatory and anticancer activities of 2-(1-phenylethyl)phenol. However, these investigations are preliminary, and more research is needed to confirm these potential effects and elucidate the underlying mechanisms [, ].

2-(1-Phenylethyl)phenol, with the molecular formula C14H14O and a molecular weight of 198.26 g/mol, is an organic compound characterized by a phenolic hydroxyl group attached to a phenyl group that is further substituted with an ethyl group. The compound is also known by its CAS Registry Number 52857-29-1. Its structure consists of a biphenyl framework, where one of the phenyl groups is substituted at the ortho position with a 1-phenylethyl group, making it a member of the phenolic compounds family. The presence of the hydroxyl group enhances its reactivity and solubility in various solvents, contributing to its utility in chemical synthesis and biological applications .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Etherification: It can react with alkyl halides or alcohols to form ethers.

- Acylation: The compound can undergo acylation reactions using acid chlorides or anhydrides.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

These reactions are facilitated by the electron-donating nature of the phenyl groups, which stabilize intermediates formed during these processes .

Research indicates that 2-(1-Phenylethyl)phenol exhibits several biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity: Studies suggest that it possesses antimicrobial properties, making it a candidate for use in pharmaceuticals and preservatives.

- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory activities, potentially useful in treating inflammatory diseases.

These biological activities make 2-(1-Phenylethyl)phenol a compound of interest in pharmacological research .

Several methods have been developed for synthesizing 2-(1-Phenylethyl)phenol:

- Friedel-Crafts Alkylation: This method involves the alkylation of phenol with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Direct Hydroxylation: Starting from appropriate precursors, hydroxylation can be achieved using oxidizing agents under controlled conditions.

- Grignard Reaction: A Grignard reagent derived from bromobenzene can react with carbon dioxide followed by hydrolysis to yield the desired phenolic compound.

These synthetic routes highlight the versatility and accessibility of 2-(1-Phenylethyl)phenol for laboratory and industrial applications .

2-(1-Phenylethyl)phenol finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activity.

- Cosmetics: Incorporated as an antioxidant and preservative in cosmetic formulations.

- Polymer Industry: Serves as a stabilizer or additive in polymer production, enhancing material properties.

Its unique structure and properties make it suitable for diverse applications in chemical industries .

Interaction studies involving 2-(1-Phenylethyl)phenol focus on its potential synergistic effects when combined with other compounds. Research indicates that:

- It may enhance the efficacy of certain antimicrobial agents when used in combination.

- Potential interactions with cellular pathways suggest a role in modulating biological responses, particularly in inflammation and oxidative stress contexts.

These studies are essential for understanding how this compound can be effectively utilized alongside other therapeutic agents .

Several compounds share structural similarities with 2-(1-Phenylethyl)phenol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methyl-2-(1-phenylethyl)phenol | C15H16O | Contains a methyl group at para position |

| 2,4-Di(1-phenylethyl)phenol | C20H22O | Features two 1-phenylethyl groups |

| 2,6-Di(1-phenylethyl)phenol | C20H22O | Contains two substituents at different positions |

Uniqueness

2-(1-Phenylethyl)phenol is distinct due to its specific ortho substitution pattern, which influences its reactivity and biological activity compared to other similar compounds. Its unique combination of properties makes it particularly valuable in both synthetic chemistry and biological applications .

Phenolic compounds have played a pivotal role in industrial and chemical advancements since their discovery. Phenol itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, marking the beginning of synthetic polymer chemistry. The development of Bakelite in 1907 by Leo Baekeland, the first fully synthetic thermoset polymer, revolutionized materials science by introducing durable, electrically insulating phenolic resins. Early applications focused on electrical insulation and mechanical components, such as aircraft propellers during World War II. The evolution of phenolic chemistry laid the groundwork for derivatives like 2-(1-phenylethyl)phenol, which emerged as a structurally specialized compound with unique reactivity and industrial utility.

Position of 2-(1-Phenylethyl)phenol in Organic Chemistry

2-(1-Phenylethyl)phenol (C₁₄H₁₄O) is an ortho-substituted phenolic compound characterized by a phenylethyl group at the second position of the phenol ring. Its structure confers distinct electronic and steric properties, differentiating it from para- and meta-substituted analogs. The ortho substitution pattern enhances steric hindrance, influencing its reactivity in electrophilic aromatic substitution and condensation reactions. This compound belongs to the broader class of alkylphenols, which are critical intermediates in synthesizing polymers, surfactants, and specialty chemicals.

Significance in Chemical Science and Industry

The compound’s significance lies in its dual role as a reactive intermediate and a functional additive. Industrially, it serves as a chain terminator in polycarbonate production, ensuring controlled molecular weight and thermal stability. Its antioxidant properties make it valuable in lubricants, where it mitigates oxidative degradation under high-temperature conditions. In organic synthesis, it acts as a building block for complex molecules, such as uricosuric agents and stabilizers. The compound’s versatility underscores its importance across materials science, pharmaceuticals, and industrial chemistry.

Research Scope and Objectives

This article examines the synthesis, reactivity, and applications of 2-(1-phenylethyl)phenol, emphasizing its structural uniqueness and industrial relevance. Key objectives include:

- Analyzing synthetic pathways and reaction mechanisms.

- Evaluating its role in polymer chemistry and specialty formulations.

- Exploring emerging research directions, such as catalytic applications.

Functional Groups and Positional Analysis

The compound contains two primary functional groups: a phenolic hydroxyl group (-OH) and aromatic benzene rings. The phenolic hydroxyl group is positioned at the ortho position (position 2) relative to the 1-phenylethyl substituent [1] [2]. This positional arrangement significantly influences the compound's chemical properties and reactivity patterns.

The phenolic hydroxyl group exhibits typical phenolic characteristics, including acidic properties with a predicted pKa value of 10.07 ± 0.35 [3]. The electron-donating resonance effect of the hydroxyl group activates the aromatic ring toward electrophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group .

The 1-phenylethyl substituent acts as a bulky aromatic group that can influence the compound's steric properties and electronic distribution. This substituent contains a secondary carbon atom (benzylic position) that may exhibit enhanced reactivity due to the stabilization provided by the adjacent aromatic system [1].

Stereochemistry Considerations

2-(1-Phenylethyl)phenol contains one chiral center located at the carbon atom bearing the methyl group in the 1-phenylethyl chain [5]. The stereochemical configuration is described as racemic, indicating the presence of both (R) and (S) enantiomers in equal proportions [5]. The compound exhibits optical activity with a designation of ( + / - ), reflecting its racemic nature [5].

The chiral center is defined as having 0 out of 1 defined stereocenters, meaning the absolute configuration is not specified in the standard nomenclature [5]. The compound does not contain any E/Z centers, and the molecular charge is zero [5].

| Stereochemical Property | Value |

|---|---|

| Stereochemistry | RACEMIC |

| Chiral Centers | 1 |

| Defined Stereocenters | 0 / 1 |

| E/Z Centers | 0 |

| Optical Activity | ( + / - ) |

| Molecular Charge | 0 |

The stereochemical considerations become particularly important when considering the compound's biological activity and potential applications in asymmetric synthesis. The racemic nature of the compound means that separation of enantiomers would be necessary for applications requiring enantiopure materials [6].

Isomeric Forms and Variations

2-(1-Phenylethyl)phenol exists in various isomeric forms based on the position of the phenylethyl substituent on the phenol ring. The compound described here represents the ortho-substituted isomer, where the 1-phenylethyl group is positioned adjacent to the hydroxyl group [2]. Meta and para isomers would involve the 1-phenylethyl group at positions 3 and 4, respectively, relative to the hydroxyl group [7].

The compound can also exist as part of a broader family of bis(1-phenylethyl)phenol derivatives, where multiple 1-phenylethyl groups are attached to the phenol ring [8]. These include 2,4-bis(1-phenylethyl)phenol and 2,6-bis(1-phenylethyl)phenol, which exhibit different physical and chemical properties due to their distinct substitution patterns [9] [10].

Additional structural variations include methoxy-substituted derivatives such as 4-methoxy-2-(1-phenylethyl)phenol, which incorporates a methoxy group at the para position relative to the hydroxyl group [11]. These variations demonstrate the versatility of the phenolic scaffold for chemical modifications and structure-activity relationship studies.

Computational Structural Representations

Computational studies have provided detailed insights into the molecular structure and properties of 2-(1-phenylethyl)phenol. Density functional theory (DFT) calculations using the B3LYP functional have been employed to optimize the geometry and calculate various molecular properties [6]. The computational data reveals specific collision cross-section values for different ionization states of the molecule.

The predicted collision cross-section (CCS) values vary depending on the ionization mode, with the protonated molecular ion [M+H]+ exhibiting a CCS of 143.3 Ų [12]. Different adduct ions show varying CCS values, with acetate adducts ([M+CH3COO]-) displaying the largest cross-section of 183.5 Ų [12].

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 199.11174 | 143.3 |

| [M+Na]+ | 221.09368 | 150.2 |

| [M-H]- | 197.09718 | 148.8 |

| [M+NH4]+ | 216.13828 | 161.7 |

| [M+K]+ | 237.06762 | 146.5 |

| [M+H-H2O]+ | 181.10172 | 136.7 |

| [M+HCOO]- | 243.10266 | 165.5 |

| [M+CH3COO]- | 257.11831 | 183.5 |

Computational analysis has also revealed the distribution of frontier molecular orbitals, with the highest occupied molecular orbital (HOMO) primarily localized on the phenolic ring, while the lowest unoccupied molecular orbital (LUMO) shows delocalization across the entire molecular framework [6]. These computational insights provide valuable information for understanding the electronic properties and potential reactivity of the compound.

XLogP3

Other CAS

4237-44-9